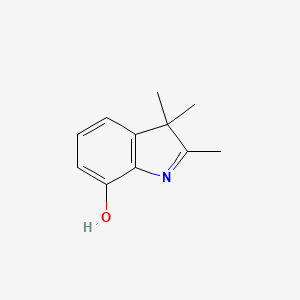
2,3,3-trimethyl-3H-indol-7-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,3-Trimethyl-3H-indol-7-ol is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is known for its unique structure, which includes a hydroxyl group at the 7th position and three methyl groups at the 2nd, 3rd, and 3rd positions of the indole ring. The molecular formula of this compound is C11H13NO, and it has a molecular weight of 175.23 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-trimethyl-3H-indol-7-ol typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For this compound, the starting materials are usually 2,3,3-trimethylindolenine and an appropriate aldehyde or ketone. The reaction is carried out in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity. The final product is purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
2,3,3-Trimethyl-3H-indol-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7th position can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding indoline derivative.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 5th and 6th positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Oxidation: Formation of 2,3,3-trimethyl-3H-indol-7-one.
Reduction: Formation of 2,3,3-trimethylindoline.
Substitution: Formation of various substituted indole derivatives depending on the reagent used.
科学研究应用
2,3,3-Trimethyl-3H-indol-7-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of dyes and pigments due to its chromogenic properties.
作用机制
The mechanism of action of 2,3,3-trimethyl-3H-indol-7-ol involves its interaction with various molecular targets and pathways. The hydroxyl group at the 7th position allows it to form hydrogen bonds with biological molecules, influencing their activity. The indole ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .
相似化合物的比较
Similar Compounds
2,3,3-Trimethylindolenine: Lacks the hydroxyl group at the 7th position.
2,3,3-Trimethyl-3H-indole: Similar structure but without the hydroxyl group.
1,2,3,3-Tetramethyl-3H-indolium iodide: Contains an additional methyl group and an iodide ion.
Uniqueness
2,3,3-Trimethyl-3H-indol-7-ol is unique due to the presence of the hydroxyl group at the 7th position, which imparts distinct chemical and biological properties. This functional group allows for additional hydrogen bonding and reactivity, making it a valuable compound in various applications .
生物活性
2,3,3-Trimethyl-3H-indol-7-ol is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a hydroxyl group at the 7th position of the indole ring, which is crucial for its biological activity. The molecular formula is C11H13N with a molecular weight of approximately 173.23 g/mol. The presence of three methyl groups contributes to its distinct chemical behavior and reactivity.
The biological activity of this compound can be attributed to several mechanisms:
- Hydrogen Bonding : The hydroxyl group allows for hydrogen bonding with biological macromolecules, influencing their structure and function.
- Enzyme Interaction : The indole ring can interact with various enzymes and receptors, potentially modulating their activity.
- Antioxidant Activity : Research indicates that this compound exhibits antioxidant properties by scavenging free radicals, which can protect cells from oxidative stress.
Antimicrobial Properties
Studies have demonstrated that this compound possesses significant antimicrobial activity against various pathogens. For instance, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.
Anticancer Potential
Research has indicated that this compound may have anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cells through the activation of caspase pathways. This suggests a potential role in cancer therapy as an adjunct treatment .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 2,3,3-Trimethylindolenine | 25981-83-3 | Lacks the hydroxyl group; lower biological activity |
| 1,2,3-Tetramethyl-3H-indolium iodide | 5418-63-3 | Quaternized form; different solubility properties |
| 5-Hydroxy-1,2,3-trimethylindole | 59223-23-3 | Hydroxylated variant; may exhibit different activities |
The presence of the hydroxyl group at the 7-position distinguishes this compound from its analogs and enhances its reactivity and biological activity.
Case Studies
- Antibacterial Activity : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to membrane disruption and inhibition of cell wall synthesis.
- Anticancer Effects : In a laboratory study involving human cancer cell lines (e.g., HeLa cells), treatment with this compound resulted in a significant reduction in cell viability. Flow cytometry analyses confirmed increased apoptosis rates compared to untreated controls .
属性
分子式 |
C11H13NO |
|---|---|
分子量 |
175.23 g/mol |
IUPAC 名称 |
2,3,3-trimethylindol-7-ol |
InChI |
InChI=1S/C11H13NO/c1-7-11(2,3)8-5-4-6-9(13)10(8)12-7/h4-6,13H,1-3H3 |
InChI 键 |
DAADCNFMPQKNLI-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C1(C)C)C=CC=C2O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















